![molecular formula C8H6N2O B148214 咪唑并[1,2-A]吡啶-7-甲醛 CAS No. 136117-73-2](/img/structure/B148214.png)

咪唑并[1,2-A]吡啶-7-甲醛

概述

描述

Imidazo[1,2-a]pyridine-7-carbaldehyde (IPA-7-C) is an organic compound belonging to the class of imidazopyridines. It is a colorless solid that is soluble in both organic and aqueous solvents. It is known to have a wide range of applications, from pharmaceuticals and food additives to agricultural and industrial chemicals. IPA-7-C is also known to have a number of biochemical and physiological effects on organisms, making it an important compound for research.

科学研究应用

合成和化学应用

合成方法和化学性质咪唑并[1,2-A]吡啶-7-甲醛是有机合成中一种用途广泛的化合物。该化合物已被用于各种合成方法中,突出了其在有机化学中的重要性。例如,Darapaneni Chandra Mohan 及其同事报道了甲基咪唑并[1,2-a]吡啶的水介质合成,没有任何故意添加的催化剂,展示了该化合物在特定条件下的反应性 (Darapaneni Chandra Mohan 等,2013)。此外,Yue Yu 及其同事讨论了合成咪唑并[1,2-a]吡啶衍生物的策略,强调了绿色试剂和原子经济性在该过程中的重要性,这对于可持续化学实践至关重要 (Yue Yu 等,2018)。

生物学研究和应用该化合物也一直是生物学研究中关注的主题。M. Ladani 及其同事合成了 2-(2,4-二氯苯基)咪唑并[1,2-a]吡啶-3-甲醛的衍生物,并研究了它们的抗菌特性,表明其在开发抗菌剂中的潜在用途 (M. Ladani 等,2009)。

药物研究和药物化学

治疗剂的进展咪唑并[1,2-a]吡啶衍生物在各个治疗领域显示出前景。A. Deep 及其同事的全面综述突出了咪唑并[1,2-a]吡啶支架在药物化学中的广泛应用,包括其在抗癌、抗菌和抗病毒治疗中的潜力 (A. Deep 等,2016)。此外,Naeemah Al-lami 进行的新型咪唑和双咪唑 (1, 2-A) 吡啶衍生物的合成和生物活性评价,深入了解了这些化合物的抗菌和抗真菌活性,扩大了它们在药物应用中的潜力 (Naeemah Al-lami,2018)。

作用机制

Target of Action

Imidazo[1,2-A]pyridine-7-carbaldehyde is a derivative of the imidazo[1,2-a]pyridine class of compounds . This class of compounds has been found to be valuable in organic synthesis and pharmaceutical chemistry . .

Mode of Action

Imidazo[1,2-a]pyridines have been utilized for the development of covalent inhibitors , suggesting that they may interact with their targets through covalent bonding.

Biochemical Pathways

Imidazo[1,2-a]pyridines have been used in the development of novel kras g12c inhibitors , suggesting that they may play a role in the RAS signaling pathway.

Result of Action

Given the potential role of imidazo[1,2-a]pyridines in the development of covalent inhibitors , it can be inferred that they may induce changes in the activity of their target proteins, leading to downstream effects on cellular processes.

安全和危害

未来方向

Imidazo[1,2-A]pyridine-7-carbaldehyde has been attracting substantial interest due to its potential pharmaceutical applications. It is considered a privileged structure because of its occurrence in many natural products . Future research will likely focus on developing environmentally benign synthetic strategies and overcoming challenges associated with the reported methods .

生化分析

Biochemical Properties

Imidazo[1,2-A]pyridine-7-carbaldehyde, like other imidazo[1,2-a]pyridines, is known to interact with various enzymes, proteins, and other biomolecules . These interactions often involve radical reactions for the direct functionalization of the imidazo[1,2-a]pyridine scaffold

Cellular Effects

Other imidazo[1,2-a]pyridine derivatives have shown potent activity against a wide spectrum of infectious agents . They have also been found to inhibit the growth of certain cells in a dose-dependent manner .

Molecular Mechanism

Other imidazo[1,2-a]pyridine derivatives have been found to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Other imidazo[1,2-a]pyridine derivatives have been found to have long-lasting inhibitory effects on certain cells .

Dosage Effects in Animal Models

Other imidazo[1,2-a]pyridine derivatives have shown dose-dependent effects in animal models .

Metabolic Pathways

Other imidazo[1,2-a]pyridine derivatives have been found to be involved in various metabolic pathways .

Transport and Distribution

Other imidazo[1,2-a]pyridine derivatives have been found to be transported and distributed in various ways .

Subcellular Localization

Other imidazo[1,2-a]pyridine derivatives have been found to localize in various subcellular compartments .

属性

IUPAC Name |

imidazo[1,2-a]pyridine-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-6-7-1-3-10-4-2-9-8(10)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMWTXLNMLEBJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452450 | |

| Record name | IMIDAZO[1,2-A]PYRIDINE-7-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136117-73-2 | |

| Record name | Imidazo[1,2-a]pyridine-7-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136117-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | IMIDAZO[1,2-A]PYRIDINE-7-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

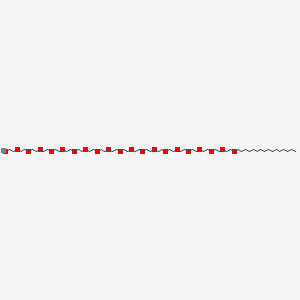

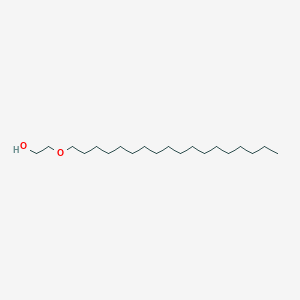

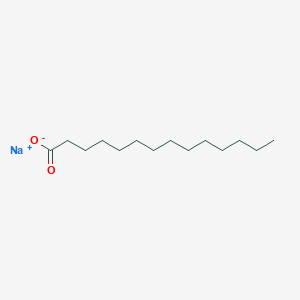

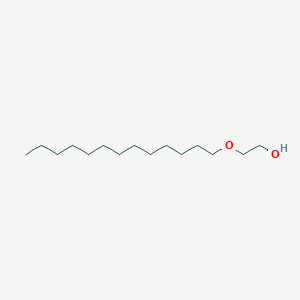

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B148143.png)